![molecular formula C8H6ClF3O B040987 2-(Trifluoromethoxy)benzyl chloride CAS No. 116827-40-8](/img/structure/B40987.png)
2-(Trifluoromethoxy)benzyl chloride
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Overview
Description
“2-(Trifluoromethoxy)benzyl chloride” is a chemical compound with the molecular formula C8H6ClF3O and a molecular weight of 210.58 . It is used in various chemical reactions as a reagent .
Molecular Structure Analysis
The InChI code for “2-(Trifluoromethoxy)benzyl chloride” is 1S/C8H6ClF3O/c9-5-6-3-1-2-4-7(6)13-8(10,11)12/h1-4H,5H2 . This code represents the molecular structure of the compound.It is stored at ambient temperature . The flash point is 68-70/15mm .
Scientific Research Applications
Pharmaceutical Development
The trifluoromethoxy group is often incorporated into pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of drug molecules2-(Trifluoromethoxy)benzyl chloride can serve as a precursor in synthesizing trifluoromethyl group-containing drugs, which have been noted for their pharmacological activities . This compound could be used in the development of new medications, particularly where the trifluoromethyl group is a critical pharmacophore.
Organic Synthesis Reagent
This compound can act as a reagent in organic synthesis, particularly in trifluoromethoxylation reactions, which are crucial for introducing the trifluoromethoxy group into various organic molecules . It could be a valuable tool for chemists looking to synthesize CF3O-containing compounds.
Safety and Hazards
“2-(Trifluoromethoxy)benzyl chloride” is classified as a dangerous substance. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Target of Action
2-(Trifluoromethoxy)benzyl chloride, also known as 1-(chloromethyl)-2-(trifluoromethoxy)benzene, is primarily used in the field of organic synthesis . It is often used as a reagent in Suzuki–Miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In Suzuki–Miyaura coupling reactions, 2-(Trifluoromethoxy)benzyl chloride interacts with organoboron reagents . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with the electrophilic organic groups . In the transmetalation step, the nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound plays a crucial role in the formation of carbon-carbon bonds during suzuki–miyaura coupling reactions . These reactions are fundamental to the synthesis of various organic compounds, including pharmaceuticals and polymers .
Result of Action
The primary result of the action of 2-(Trifluoromethoxy)benzyl chloride is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to advancements in fields such as medicinal chemistry and materials science .
Action Environment
The efficacy and stability of 2-(Trifluoromethoxy)benzyl chloride can be influenced by various environmental factors. For instance, the compound is sensitive to moisture . Therefore, it should be stored at ambient temperature in a dry environment . Additionally, the compound’s reactivity in Suzuki–Miyaura coupling reactions can be affected by the choice of solvent, the presence of a base, and the temperature of the reaction .
properties
IUPAC Name |
1-(chloromethyl)-2-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-5-6-3-1-2-4-7(6)13-8(10,11)12/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXDTWNEZOBSBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405296 |
Source
|
Record name | 2-(Trifluoromethoxy)benzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)benzyl chloride | |
CAS RN |
116827-40-8 |
Source
|
Record name | 2-(Trifluoromethoxy)benzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80405296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 116827-40-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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